molecular formula C9H17N B3349629 Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)- CAS No. 228099-01-2

Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)-

Cat. No.: B3349629
CAS No.: 228099-01-2
M. Wt: 139.24 g/mol
InChI Key: FENPMKZVVSQHDD-UHFFFAOYSA-N
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Description

Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)- is a nitrogen-containing heterocyclic compound. Pyrrolidine derivatives are known for their significant biological and pharmacological activities. This particular compound features a five-membered ring structure with two methyl groups and a propenyl group attached, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine, 2,4-dimethyl-4-(2-propenyl)- typically involves the construction of the pyrrolidine ring followed by the introduction of the substituents. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable diene and an amine, the cyclization can be achieved using a Lewis acid catalyst.

Industrial Production Methods

Industrial production of pyrrolidine derivatives often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The propenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce more saturated pyrrolidine derivatives.

Scientific Research Applications

Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Pyrrolidine derivatives are explored for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of pyrrolidine, 2,4-dimethyl-4-(2-propenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound without the methyl and propenyl substituents.

    Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.

    Pyrrolidine-2,5-dione: A compound with two carbonyl groups at the second and fifth positions.

Uniqueness

Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the propenyl group, in particular, allows for unique interactions and reactivity compared to other pyrrolidine derivatives.

Properties

IUPAC Name

2,4-dimethyl-4-prop-2-enylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-4-5-9(3)6-8(2)10-7-9/h4,8,10H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENPMKZVVSQHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)(C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462593
Record name Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228099-01-2
Record name Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)-
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Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)-
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Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)-
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Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)-
Reactant of Route 5
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Reactant of Route 6
Pyrrolidine, 2,4-dimethyl-4-(2-propenyl)-

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